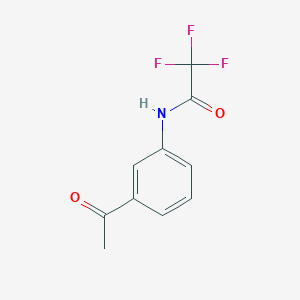

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide

概要

説明

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-acetylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-acetylphenylamine+trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

科学的研究の応用

Chemistry:

- Synthetic Building Block: N-(3-acetylphenyl)-2,2,2-trifluoroacetamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure, featuring both an acetyl group and a trifluoroacetamide moiety, allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

- Reaction Types: The compound can undergo oxidation to form carboxylic acids, reduction to form amines or alcohols, and substitution reactions involving the trifluoroacetamide group.

Biology:

- Biological Activity: It is investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoroacetamide group enhances the compound's stability and reactivity, which can influence its interaction with biological targets.

- Mechanism of Action: The acetyl group may modulate the compound's activity by affecting its binding affinity to target molecules, while the trifluoroacetamide group contributes to its stability and reactivity in biological systems.

Medicine:

- Drug Development: this compound is explored for its potential use in drug development and as a pharmacological agent. Its unique chemical structure makes it a candidate for interacting with specific molecular targets in biological pathways.

- Pharmacological Applications: The compound's ability to interact with enzymes or receptors suggests potential applications in developing therapeutic agents targeting specific diseases.

Industry:

- Specialty Chemicals: It is utilized in the production of specialty chemicals and materials. The compound's versatility in chemical reactions makes it suitable for various industrial applications.

- Material Science: Its use in material science could involve the synthesis of polymers or other materials with unique properties, leveraging the compound's chemical reactivity .

作用機序

The mechanism of action of N-(3-acetylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

類似化合物との比較

Similar Compounds

- N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-3-fluorobenzamide

Uniqueness

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the acetyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. The trifluoroacetamide group enhances the compound’s stability and reactivity, while the acetyl group can influence its biological activity and binding affinity to target molecules.

生物活性

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

- Molecular Formula : C10H8F3NO2

- Molecular Weight : 231.17 g/mol

The compound features a trifluoroacetamide group attached to a 3-acetylphenyl moiety. This structural configuration enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetamide moiety is believed to enhance the compound's stability and reactivity, allowing it to modulate the activity of target proteins. The acetyl group may influence binding affinity and selectivity towards certain biological pathways.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below is a summary of key findings:

Case Study: Inhibition of Acetylcholinesterase

A related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), was studied for its inhibition of human acetylcholinesterase (AChE). The findings from this study can provide insights into the potential mechanisms by which this compound may also interact with similar targets:

- TFK was shown to acylate the active serine residue in AChE, leading to reversible inhibition with a competitive mechanism .

- Molecular docking studies indicated that TFK binds to the peripheral anionic site before transitioning into the catalytic site .

These findings suggest that this compound may exhibit similar interactions with enzymes involved in neurotransmission or other metabolic processes.

特性

IUPAC Name |

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIHIZOVLAWHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205453 | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56915-87-8 | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。